

Molecular formula and weight of pivaloyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Pivaloyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **pivaloyl cyanide**, a versatile reagent in organic synthesis. The document details its chemical and physical properties, outlines key synthetic methodologies, and explores its applications, particularly as a building block for more complex molecules relevant to pharmaceutical and agrochemical research.

Core Properties of Pivaloyl Cyanide

Pivaloyl cyanide, also known as 2,2-dimethylpropanoyl cyanide or 3,3-dimethyl-2-oxobutanenitrile, is an organic compound characterized by a pivaloyl group attached to a cyanide functional group.[1] It is a colorless liquid with a distinct odor and is soluble in organic solvents.[1] Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Pivaloyl Cyanide



Property	Value	Reference
Molecular Formula	C ₆ H ₉ NO	[1][2][3]
Molecular Weight	111.14 g/mol	[1][4]
CAS Number	42867-40-3	[1][2]
IUPAC Name	2,2-dimethylpropanoyl cyanide	[1]
Density	0.941 g/cm ³	[2]
Boiling Point	146.669 °C at 760 mmHg	[2]
Flash Point	42.504 °C	[2]
Refractive Index	1.417	[2]
Vapor Pressure	4.59 mmHg at 25°C	[2]

Table 2: Computed Molecular Properties

Property	Value	Reference
XLogP3	1.3	[2][4]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2][3]
Rotatable Bond Count	1	[2]
Exact Mass	111.068413911 Da	[2][4]
Topological Polar Surface Area	40.9 Ų	[3][4]
Heavy Atom Count	8	[2][3]
Complexity	144	[2][3]

Synthesis of Pivaloyl Cyanide

Foundational & Exploratory





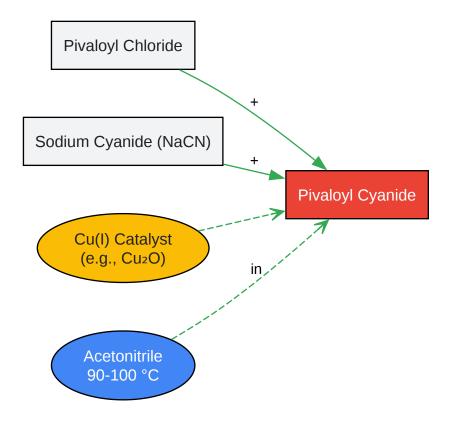
Pivaloyl cyanide can be synthesized through several methods. The most common approaches involve the reaction of a pivaloyl precursor with a cyanide source.

A prevalent laboratory and industrial-scale synthesis involves the salt-metathesis reaction of pivaloyl chloride with an alkali metal cyanide, such as sodium cyanide. The reaction is often catalyzed by copper(I) salts to improve yield and reaction rate.

Experimental Protocol: Synthesis from Pivaloyl Chloride

- Reactants: Pivaloyl chloride, Sodium Cyanide (NaCN), Copper(I) Oxide (Cu₂O) as catalyst, and Acetonitrile (CH₃CN) as solvent.
- Procedure: A mixture of pivaloyl chloride, sodium cyanide, and a catalytic amount of cuprous oxide (e.g., 5 mol%) in acetonitrile is heated. The reaction is typically run at 90–100 °C for several hours.[1] The use of a solvent like acetonitrile helps to suppress the undesired dimerization of the product.[1]
- Work-up: After the reaction is complete, the solid byproducts are filtered off. The filtrate, containing the **pivaloyl cyanide**, is then purified by fractional distillation under reduced pressure to yield the final product.
- Yield: This method can afford isolated yields of 86–90%.[1]





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Synthesis of **Pivaloyl Cyanide** from Pivaloyl Chloride.

Another established method is the reaction of pivalic anhydride with anhydrous hydrocyanic acid (HCN). This reaction is typically performed at high temperatures and can be run in batch or continuous modes.

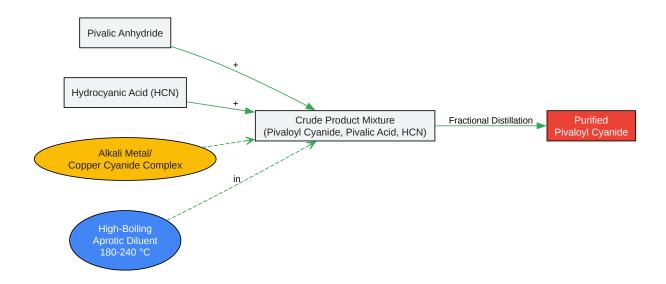
Experimental Protocol: Continuous Synthesis from Pivalic Anhydride

- Reactants: Pivalic anhydride and anhydrous hydrocyanic acid (HCN).
- Catalyst: An alkali metal/copper cyanide complex (e.g., Na₃[Cu(CN)₄]) or an alkali/alkaline earth metal salt of a carboxylic acid.[5][6]
- Solvent/Diluent: An inert, high-boiling aprotic organic diluent such as diphenyl ether.[5][6]
- Procedure: The reaction is carried out continuously at a temperature between 180°C and 240°C.[5][6] Pivalic acid anhydride is continuously added while gaseous hydrocyanic acid is introduced into a stirred suspension of the catalyst in the diluent.[5][6] The crude product



mixture, consisting of **pivaloyl cyanide**, pivalic acid, and unreacted HCN, is continuously distilled from the reactor.[5][6]

- Work-up: Unreacted HCN is separated by evaporation and recycled. The **pivaloyl cyanide** is then isolated from the remaining mixture by fractional distillation in vacuo.[5][6]
- Yield: A batch process variant performed in an autoclave at 250°C has been reported to yield 88% of the theoretical product.[5][7]



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Continuous Synthesis from Pivalic Anhydride.

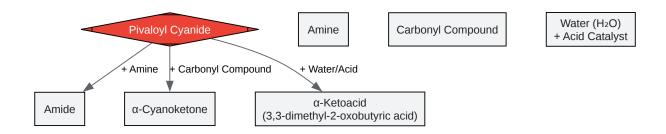
Chemical Reactivity and Applications

Pivaloyl cyanide is a valuable synthetic intermediate due to the reactivity of its cyanide and pivaloyl groups.[1] It serves as a building block for a variety of more complex molecules.

 Nucleophilic Substitution: The cyanide group can act as a nucleophile, participating in substitution reactions.[1]



- Formation of Amides: It reacts with amines to form the corresponding amides.[1]
- Condensation Reactions: **Pivaloyl cyanide** can undergo condensation reactions with carbonyl compounds to form α-cyanoketones.[1]
- Hydrolysis: Acid-catalyzed hydrolysis converts **pivaloyl cyanide** into 3,3-dimethyl-2-oxobutyric acid, an α-ketoacid.[5]



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Key Chemical Reactions of Pivaloyl Cyanide.

The primary utility of **pivaloyl cyanide** is as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

- Herbicide Synthesis: Pivaloyl cyanide is a known intermediate for the preparation of herbicidal active compounds, such as 1,2,4-triazin-5-ones.[5][6][7] The synthesis involves the hydrolysis of pivaloyl cyanide to the corresponding α-ketoacid, which then undergoes further reactions to form the final herbicidal product.[5]
- Drug Development: While not a drug itself, **pivaloyl cyanide** is a useful building block. The nitrile group is found in over 30 FDA-approved pharmaceuticals and its incorporation can enhance binding affinity and improve pharmacokinetic profiles.[8] Reagents like **pivaloyl cyanide** allow for the introduction of the cyano group and the sterically hindering pivaloyl group, which can be valuable in designing new chemical entities.[9] It is particularly useful in the deoxygenation of aromatic ketones and the selective synthesis of secondary alcohols.[2] [10]



It is important to note that **pivaloyl cyanide** is a chemical reagent and is not involved in biological signaling pathways itself. Its relevance to drug development lies in its utility for synthesizing biologically active molecules. The reactions it undergoes enable the construction of complex molecular frameworks that may interact with biological targets.

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- To cite this document: BenchChem. [Molecular formula and weight of pivaloyl cyanide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347056#molecular-formula-and-weight-of-pivaloyl-cyanide]

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